N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylenediamine to form the amide. The resulting compound undergoes cyclization with 4-methylbenzonitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N5-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of N5-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct properties and reactivity
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-13-2-4-14(5-3-13)18-24-20(29-25-18)19(27)23-11-10-22-17(26)12-28-16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGSFLTSNNXIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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